![molecular formula C22H21ClN2O2 B580579 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride CAS No. 1083065-04-6](/img/structure/B580579.png)

7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride

Descripción general

Descripción

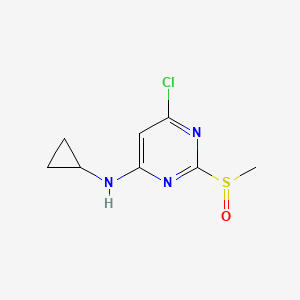

The compound “7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride” is a complex organic molecule. It contains a dibenzoazepinone core, which is a type of tricyclic compound that is often found in pharmaceuticals and other biologically active compounds . The 7-amino and 4-methoxybenzyl functional groups could potentially contribute to its biological activity.

Synthesis Analysis

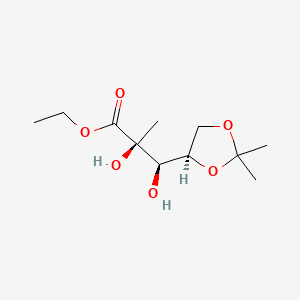

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the dibenzoazepinone core, followed by the addition of the 7-amino and 4-methoxybenzyl groups. One possible method could involve the intramolecular Friedel-Crafts cyclization of benzyloxycarbonylated biaryl amino acids .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dibenzoazepinone ring system, along with a 7-amino group and a 4-methoxybenzyl group. The stereochemistry of the compound could potentially be important for its biological activity .Aplicaciones Científicas De Investigación

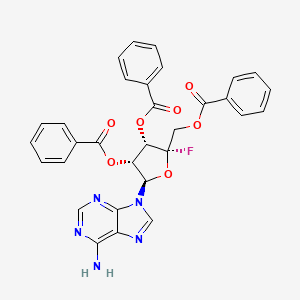

Synthesis and Pharmaceutical Relevance

The compound is primarily recognized for its significance in the synthesis of key intermediates in pharmaceutical applications, especially as a building block for γ-secretase inhibitors. For instance, studies have demonstrated methods to synthesize the key intermediate (S)-5-methyl-7-amino-5H,7H-dibenzo[b,d]azepin-6-one of the γ-secretase inhibitor LY411575, indicating its critical role in the development of potential therapeutic agents (Cui Yan, 2010). Additionally, advancements in the synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one have been reported, providing an improved process for creating this compound, which is a building block for γ-secretase inhibitors (Fabienne Hoffmann-Emery et al., 2009).

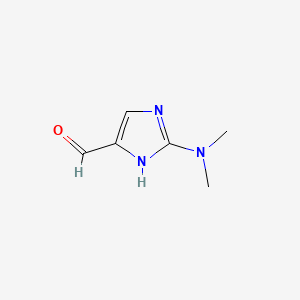

Role in the Treatment of Vascular Cognitive Impairment

Research has explored the derivatives of this compound for their protective effects against vascular cognitive impairment (VCI). Notably, certain derivatives have shown the ability to increase cerebral blood flow, reduce cognitive impairment, and potentially serve as histone deacetylase inhibitors, suggesting a therapeutic potential in the treatment of VCI (N. Kaur et al., 2019).

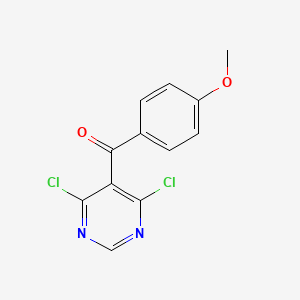

Chemical Synthesis and Structural Analysis

The chemical synthesis, structural analysis, and functional properties of various derivatives of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride and its related compounds have been a significant focus. Studies have detailed the synthesis processes, structural characteristics, and potential applications of these derivatives in different contexts, emphasizing their versatility and importance in chemical and pharmaceutical research (P. Bhatt & Pravin M. Patel, 2005).

Antioxidant and Radical Scavenging Activities

The compound and its derivatives have been studied for their antioxidant properties and radical scavenging activities. These studies provide insights into the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (H. V. Kumar et al., 2009).

Propiedades

IUPAC Name |

7-amino-5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2.ClH/c1-26-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23)22(24)25;/h2-13,21H,14,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJDPVXYLCCBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)